molecular formula C19H14FNO3 B4416875 4-(3-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

4-(3-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

Cat. No.: B4416875
M. Wt: 323.3 g/mol
InChI Key: PUZUDYWVKWYRBX-UHFFFAOYSA-N
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Description

4-(3-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of pyranoquinolines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a pyranoquinoline core. Pyranoquinolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE typically involves a multi-step process. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Techniques like continuous flow chemistry and the use of automated reactors could be employed to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the fluorophenyl ring.

Scientific Research Applications

4-(3-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes involved in cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The specific arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-fluorophenyl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO3/c1-21-15-8-3-2-7-13(15)18-17(19(21)23)14(10-16(22)24-18)11-5-4-6-12(20)9-11/h2-9,14H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZUDYWVKWYRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 2
4-(3-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 3
4-(3-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 4
4-(3-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 5
4-(3-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 6
4-(3-FLUOROPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

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